

GSK9311 BRPF1 BRPF2 inhibitory activity

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Compound Focus: **GSK9311**

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Quantitative Data on BRPF Inhibitors

The table below summarizes the key inhibitory activity and selectivity data for prominent BRPF1/2 inhibitors from recent research:

Inhibitor Name	BRPF1 Activity (IC ₅₀ or Kd)	BRPF2/BRD1 Activity	BRPF3 Activity	Key Selectivity Notes	Primary Characterization Assays
GSK6853	BROMOscan pKd: 8.0 (~10 nM) [1]	90-fold less selective than BRPF1 [1]	Information not specified	>500-fold selectivity over BET family [1]	BROMOscan, TR-FRET, NanoBRET [1]
GSK5959	BROMOscan pKd: 8.0 (~10 nM) [1]	90-fold less selective than BRPF1 [1]	Information not specified	>500-fold selectivity over BET family [1]	BROMOscan, TR-FRET [1]
PFI-4	Kd: 13 ± 1 nM (ITC) [2]	Kd: 0.775 ± 0.09 μM (60-fold selectivity) [2]	Information not specified	180-fold selective over CECR2 [2]	ALPHAscreen, ITC, Thermal Shift [2]

Inhibitor Name	BRPF1 Activity (IC ₅₀ or Kd)	BRPF2/BRD1 Activity	BRPF3 Activity	Key Selectivity Notes	Primary Characterization Assays
OF-1	Kd: 3.9 ± 0.3 μM (ITC) [2]	Kd: 0.5 ± 0.06 μM [2]	Kd: 2.4 ± 0.2 μM [2]	39-fold selective vs. BRD4(1); considered a pan-BRPF inhibitor [2]	ALPHAscreen, ITC, Thermal Shift [2]
NI-57	IC ₅₀ : 114 nM (ALPHAscreen); Kd: 31 nM (ITC) [2]	Information not specified	Information not specified	Excellent selectivity for BRPF family [2]	ALPHAscreen, ITC, Thermal Shift [2]

Experimental Protocols for Key Assays

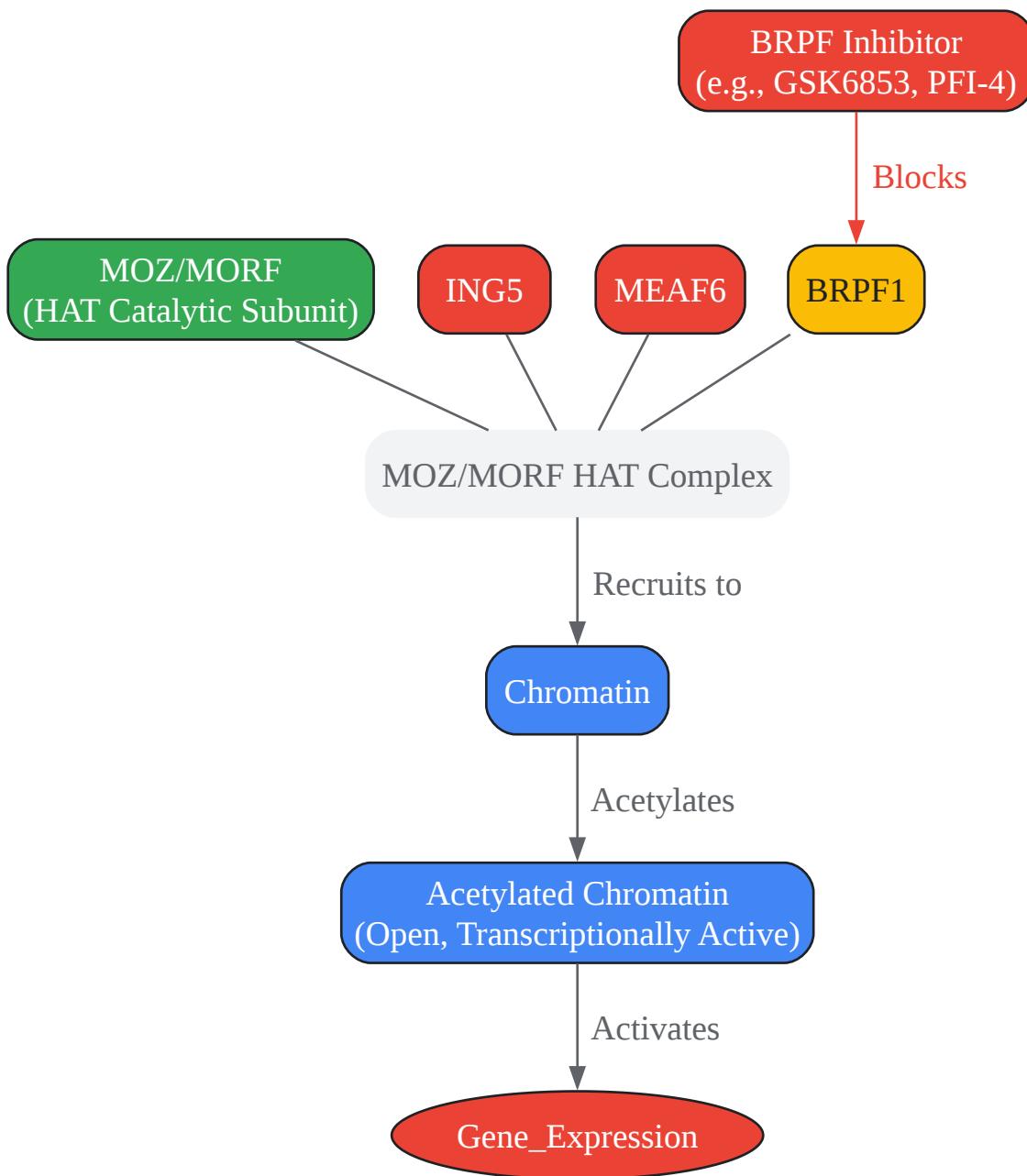
Here are the methodologies for core experiments used to characterize these inhibitors:

- **ALPHAscreen Binding Assay:** This assay is used to determine compound potency (IC₅₀) by measuring the disruption of interaction between recombinant BRPF bromodomains and biotinylated acetylated histone peptides. The assay utilizes a tetra-acetylated histone H4 peptide (H4K5acK8acK12acK16ac) and His-tagged bromodomains. Beads used are streptavidin-coated donor beads and nickel-chelate acceptor beads. Test compounds are incubated with the protein and peptide, and the signal decrease indicates displacement [2].
- **Isothermal Titration Calorimetry (ITC):** This technique provides direct measurement of binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n). A typical protocol involves titrating a concentrated solution of the inhibitor into a cell containing the purified BRPF bromodomain protein. The experiment is performed in a buffer like 20 mM HEPES (pH 7.5), 150 mM NaCl, and 0.5 mM TCEP at 25°C. Raw data is integrated and fitted to a suitable binding model to extract thermodynamic parameters [2].
- **Cellular Target Engagement (NanoBRET):** This assay validates target engagement in live cells. Cells are co-transfected with a BRPF bromodomain fused to a NanoLuc luciferase and a HaloTag-labeled histone H2A or H3.3 protein. A cell-permeable BRPF inhibitor competes with the labeled histone for bromodomain binding, resulting in a decreased BRET signal. The assay is performed in plates, with readings taken after compound addition using a BRET-compatible reagent [1].

- **BROMOscan Selectivity Profiling:** This uses a panel of up to 34 bromodomain assays to comprehensively evaluate selectivity. BRPF proteins are expressed as T7-His-tagged bromodomains. The assay measures the inhibitor's ability to displace a immobilized ligand in a dose-response manner, generating a selectivity profile across the bromodomain family [1].

Biological Context and Signaling Pathways

BRPF proteins function as critical scaffold subunits for the MOZ/MORF histone acetyltransferase (HAT) complexes, which regulate chromatin accessibility and gene transcription [2] [3].



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BRPF1 inhibition mechanism: Inhibitors block the bromodomain, disrupting the HAT complex assembly and function, leading to suppressed transcription of target genes [2] [3] [4].

Research Applications and Key Findings

- **Overcoming Therapy Resistance in Cancer:** BRPF1 inhibition with GSK6853 or PFI-4 has shown promise in sensitizing resistant cancer cells. Research demonstrates effectiveness in **endocrine therapy-resistant breast cancer** [3] and in reversing the **multidrug-resistant phenotype in Taxol-resistant triple-negative breast cancer (TNBC)** by downregulating ABCB1 transporter expression [4].
- **Impairing Osteoclast Differentiation:** Pan-BRPF inhibitors (OF-1, NI-57) disrupt RANKL-induced differentiation of primary monocytes into bone-resorbing osteoclasts, suggesting potential for treating bone loss diseases [2].
- **Cellular Phenotypes:** BRPF1 inhibition typically leads to **cell cycle arrest (G1 phase)** and induces **apoptotic cell death** in dependent cancer cells, without broadly inhibiting proliferation in all cell types [2] [3].

Practical Guidance for Researchers

- **Compound Selection:** For highly selective BRPF1 inhibition, **PFI-4** is the preferred probe. To target multiple BRPF family members simultaneously, the pan-inhibitor **OF-1** or the dimethylquinolinone **NI-57** are more appropriate [2].
- **Handling and Solubility:** Earlier inhibitors like GSK5959 had suboptimal solubility (8 µg/mL). Newer analogs like GSK6853 were optimized for improved physicochemical properties, making them more suitable for *in vivo* studies. Always check specific solubility data for your compound, using DMSO as a typical stock solvent [1].
- **Isoform Specificity:** Be aware of the **BRPF1A splice variant**, which contains a 6-residue insert in the ZA loop that prevents inhibitor binding. Standard assays and probes target the BRPF1B isoform [2].

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